molecular formula C26H27N5O6S B193190 Desmethyl Bosentan CAS No. 253688-61-8

Desmethyl Bosentan

Cat. No. B193190
M. Wt: 537.6 g/mol
InChI Key: STTLKJGYAWXIPP-UHFFFAOYSA-N
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Description

Desmethyl Bosentan is an active metabolite of Bosentan . Bosentan is a dual endothelin receptor antagonist used in the treatment of pulmonary arterial hypertension .


Synthesis Analysis

Bosentan analogues have been synthesized, and their metabolism and biological activity were evaluated . All synthesized compounds showed improved metabolic stability towards CYP2C9 . The synthesis of Bosentan and its desmethyl metabolite was conducted by reaction crystallization in ethyl acetate at 25 °C .


Molecular Structure Analysis

The Desmethyl Bosentan molecule contains a total of 68 bond(s). There are 41 non-H bond(s), 26 multiple bond(s), 10 rotatable bond(s), 2 double bond(s), 24 aromatic bond(s), 4 six-membered ring(s), 1 hydroxyl group(s), 1 aromatic hydroxyl(s), 1 primary alcohol(s), 2 ether(s) (aromatic), 1 sulfonamide(s) (thio-/dithio-), and 2 Pyrimidine(s) .


Chemical Reactions Analysis

Ultraviolet photodissociation and collision-induced dissociation have been used for qualitative/quantitative analysis of low molecular weight compounds by liquid chromatography-mass spectrometry . The versatility of these methods is demonstrated for quantitative analysis in human plasma of Bosentan and its Desmethyl metabolite .


Physical And Chemical Properties Analysis

Bosentan is a pyrimidine derivative, containing benzene and sulfonamide group in the structure . The molecule is achiral. The molecular weight is about 551.6 g/mol .

Scientific Research Applications

Pharmacokinetic Interaction Profile

Desmethyl bosentan exhibits a similar pharmacokinetic interaction profile as bosentan, potentially contributing to the inducing effects of the parent compound. It notably affects targets such as cytochrome P450 3A4 (CYP3A4), ABCB1 (P-glycoprotein, P-gp), and ABCG2 (breast cancer resistance protein) while inhibiting organic anion transporting polypeptide (OATP) 1B1 and OATP1B3 (Weiss et al., 2015).

Role in Allergic Rhinitis and Pulmonary Arterial Hypertension

Desmethyl bosentan, through its parental compound bosentan, has been studied in allergic rhinitis (AR) and pulmonary arterial hypertension (PAH). In AR, it shows potential in controlling symptoms and reducing allergic inflammation (Tatar et al., 2017). In PAH, bosentan's interaction with sildenafil was explored, noting its effect on plasma concentration and suggesting a relationship with desmethyl bosentan (Paul et al., 2005).

Analytical Methodologies

Advanced methodologies for analyzing bosentan and its metabolites, including desmethyl bosentan, have been developed. This includes a liquid chromatography-tandem mass spectrometry assay for determining these compounds in human dried blood spots, highlighting the importance of desmethyl bosentan in pharmacological studies (Ganz et al., 2012).

Hemodynamic Effects in PAH

The hemodynamic effects of sildenafil, influenced by bosentan treatment in PAH patients, indirectly implicate desmethyl bosentan. This reflects on its potential impact on treatment regimens and patient responses (Hatano et al., 2011).

Safety And Hazards

Desmethyl Bosentan is not for human or veterinary use . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye .

properties

IUPAC Name

4-tert-butyl-N-[6-(2-hydroxyethoxy)-5-(2-hydroxyphenoxy)-2-pyrimidin-2-ylpyrimidin-4-yl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27N5O6S/c1-26(2,3)17-9-11-18(12-10-17)38(34,35)31-22-21(37-20-8-5-4-7-19(20)33)25(36-16-15-32)30-24(29-22)23-27-13-6-14-28-23/h4-14,32-33H,15-16H2,1-3H3,(H,29,30,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STTLKJGYAWXIPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=C(C(=NC(=N2)C3=NC=CC=N3)OCCO)OC4=CC=CC=C4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27N5O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10423786
Record name Desmethyl Bosentan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10423786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

537.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Desmethyl Bosentan

CAS RN

253688-61-8
Record name Ro 47-8634
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0253688618
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Desmethyl Bosentan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10423786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DEMETHOXYBOSENTAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N373R7N42R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
19
Citations
J Weiss, S Baumann, D Theile, WE Haefeli - Pulmonary Pharmacology & …, 2015 - Elsevier
… , desmethyl bosentan activated pregnane X receptor with the highest potency of all metabolites tested. Whereas desmethyl bosentan … demonstrate that desmethyl bosentan exhibits a …
Number of citations: 4 www.sciencedirect.com
S Lepri, L Goracci, A Valeri, G Cruciani - European Journal of Medicinal …, 2016 - Elsevier
Bosentan, the first-in-class drug used in treatment of pulmonary arterial hypertension, is principally metabolized by the cytochromes P450, and it is responsible for cytochromes …
Number of citations: 15 www.sciencedirect.com
N Ganz, M Singrasa, L Nicolas, M Gutierrez… - … of Chromatography B, 2012 - Elsevier
… and its three primary metabolites hydroxy bosentan (Ro 48-5033), desmethyl bosentan (Ro 47-8634), and hydroxy desmethyl bosentan (Ro 64-1056) in human dried blood spots (DBS) …
Number of citations: 65 www.sciencedirect.com
C Markert, Y Schweizer, R Hellwig… - British journal of …, 2014 - Wiley Online Library
… Furthermore, AUCs of desmethyl-bosentan and hydroxy-desmethyl-bosentan were also decreased to 71 and 80%, respectively. The molar metabolic ratio of the AUC of bosentan …
Number of citations: 26 bpspubs.onlinelibrary.wiley.com
M Glinski, W Döbelin, N Ganz - 27th Montreux Symposium on LC/MS …, 2010 - leapwiki.com
… Desmethyl Bosentan is the product of O-demethylation of the phenolic methyl ester. Hydroxy Desmethyl Bosentan … Demethyl Bosentan is 2 ng/mL and 5 ng/mL for Desmethyl Bosentan. …
Number of citations: 3 leapwiki.com
M Sato, K Toshimoto, A Tomaru, T Yoshikado… - Drug Metabolism and …, 2018 - ASPET
… The kinetic parameters for bosentan metabolism were assessed by monitoring the generation of both hydroxyl bosentan and desmethyl bosentan. The reaction mixture was prepared …
Number of citations: 21 dmd.aspetjournals.org
C Hao, JCY Le Blanc, UH Verkerk… - Rapid …, 2010 - Wiley Online Library
… Figure 2 gives an example of a UV absorption spectrum for desmethyl bosentan 3 in solution. There are two absorption peaks at 243 and 269 nm. However, solute-solvent interactions …
M Glinski, N Ganz, J Dingemanse, L Nicolas… - technologynetworks.com
… • LLOQ for Bosentan, Hydroxy Bosentan and Hydroxy Desmethyl Bosentan is 2.0 ng/mL and 5.0 ng/mL for Desmethyl Bosentan … Hydroxy Desmethyl Bosentan …
Number of citations: 3 www.technologynetworks.com
R Giraud, YJC Le Blanc, M Guna… - Analytical and …, 2023 - Springer
… D Enhanced product ion spectra (zoom m/z 180–520) of desmethyl bosentan top CID … desmethyl bosentan obtained at 40 eV and E XIC of fragment m/z 322.2 from desmethyl bosentan …
Number of citations: 5 link.springer.com
T Yoshikado, K Maeda, S Furihata, H Terashima… - Pharmaceutical …, 2017 - Springer
… The C max of hydroxy bosentan was six times as high as that of desmethyl bosentan in the first phase (… The plasma concentration of desmethyl bosentan was slightly decreased by the …
Number of citations: 35 link.springer.com

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